4H-Pyrazolo[1,5-a]indol-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
pyrazolo[1,5-a]indol-4-one |
InChI |
InChI=1S/C10H6N2O/c13-10-7-3-1-2-4-8(7)12-9(10)5-6-11-12/h1-6H |
InChI Key |
PCVHSGVVEFLZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=NN23 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Pyrazolo 1,5 a Indol 4 One and Its Derivatives
Classical and Established Synthetic Routes
Pioneering work in the synthesis of this heterocyclic system established several key intramolecular reaction strategies. These routes often involve the construction of a pyrazole (B372694) ring followed by its fusion to a benzene (B151609) ring to form the indole (B1671886) system.
One of the earliest successful approaches involves the intramolecular cycloaddition of 2-allylphenylhydrazones. This method, developed by Katayama and colleagues, begins with the synthesis of a phenylhydrazone substituted with an allyl group at the ortho position. mdpi.com The key step is an acid-catalyzed intramolecular cycloaddition, which forms a 2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]indole intermediate. Subsequent oxidation of this dihydropyrazoloindole, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the aromatic 4H-pyrazolo[1,5-a]indole core. mdpi.com
Table 1: Intramolecular Cycloaddition of 2-Allylphenylhydrazones
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Description |
| 1 | 2-Allylphenylhydrazine derivative | Aldehyde or Ketone | 2-Allylphenylhydrazone | Formation of the hydrazone precursor. |
| 2 | 2-Allylphenylhydrazone | Acid catalyst | Dihydropyrazoloindole | Intramolecular cycloaddition to form the fused ring system. |
| 3 | Dihydropyrazoloindole | DDQ | 2-Substituted 4H-Pyrazolo[1,5-a]indole | Oxidation to the final aromatic product. mdpi.com |
Another established route relies on the intramolecular cyclization of pyrazoles that are pre-functionalized with a suitable phenyl substituent. mdpi.com A prominent example is the use of 1-(2'-carboethoxyphenyl)pyrazoles. In this strategy, the pyrazole is N-substituted with a phenyl ring bearing a carboethoxy group at the ortho position. Under appropriate conditions, this substrate undergoes an intramolecular cyclization, such as a Friedel-Crafts acylation or a similar reaction, to form the tricyclic core of the pyrazolo[1,5-a]indol-4-one system. mdpi.com
This approach is often a subsequent step to the intramolecular cyclization of 1-(2'-carboethoxyphenyl)pyrazoles. After the initial cyclization forms the pyrazolo[1,5-a]indol-4-one structure, a subsequent reductive decarbonylation step can be employed. This process removes a carbonyl group, which can be an effective way to achieve the final, desired substitution pattern on the heterocyclic core. mdpi.com
Table 2: Intramolecular Cyclization and Decarbonylation
| Step | Starting Material | Key Transformation | Product |
| 1 | 1-(2'-Carboethoxyphenyl)pyrazole | Intramolecular Cyclization | Fused Tricyclic Ketone |
| 2 | Fused Tricyclic Ketone | Reductive Decarbonylation | 2-Substituted 4H-Pyrazolo[1,5-a]indole |
Modern and Advanced Synthetic Strategies
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing the 4H-pyrazolo[1,5-a]indol-4-one scaffold, often providing access to novel and complex derivatives.
A recently developed and powerful strategy allows for the synthesis of complex derivatives, such as spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.com This multi-step process begins with tryptophol (B1683683) and 2-bromocyclopentanone, which react to form an intermediate that is converted to an indole-O-(methylsulfonyl)oxime. mdpi.comrsc.org The key transformation is triggered by heating this oxime with various alcohols in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step initiates a cascade reaction involving alkylative dearomatization and an intramolecular N-imination, which concurrently forms both the spirocyclopropane and the 4H-pyrazolo[1,5-a]indole structures. This method provides good to excellent yields, ranging from 67–84%. mdpi.comrsc.org
Table 3: Synthesis via Alkylative Dearomatization and Intramolecular N-Imination
| Entry | Starting Materials | Key Intermediate | Reagents for Key Step | Product | Yield (%) |
| 1 | Tryptophol, 2-Bromocyclopentanone | Indole-O-(methylsulfonyl)oxime | Alcohol, DIPEA | Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole | 67-84 mdpi.comrsc.org |
Modern synthetic methods increasingly rely on transition-metal-catalyzed reactions to build complex heterocyclic frameworks with high regioselectivity. While direct applications for the synthesis of the parent this compound are still emerging, analogous strategies for related fused N-heterocycles highlight the potential of this approach. For instance, rhodium(III)-catalyzed C-H activation and subsequent [4+2] annulation of pyrazolidinones with sulfoxonium ylides have been used to synthesize pyrazolo[1,2-a]cinnolines. This type of reaction, where a C-H bond on the pyrazole or an attached aryl ring is activated by a metal catalyst to initiate a cyclization cascade, represents a state-of-the-art method for constructing fused rings. Similarly, palladium-catalyzed cascade reactions are widely used for the synthesis of other indole-containing fused systems, such as indoloquinolinones. These methods often involve an initial C-H activation or cross-coupling, followed by an intramolecular annulation that builds the new ring system in a highly controlled manner. The application of such regioselective, metal-catalyzed annulation strategies is a promising future direction for the efficient and versatile synthesis of novel this compound derivatives.
Multi-component Reaction Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent an efficient strategy for synthesizing complex heterocyclic systems. While the direct synthesis of this compound via a documented MCR is not extensively reported, analogous pyrazolo-fused heterocycles are commonly assembled using this approach. For instance, the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines has been achieved by reacting 5-aminopyrazole, an aromatic aldehyde, and dimedone. nih.gov This highlights the potential for developing a similar one-pot synthesis for the this compound scaffold, which would offer advantages in terms of atom economy and procedural simplicity.
Transition Metal-Catalyzed Syntheses
Transition metals play a pivotal role in modern organic synthesis, enabling the formation of key chemical bonds with high efficiency and selectivity. Catalysts based on palladium, copper, and gold have been instrumental in developing synthetic routes to the pyrazolo[1,5-a]indole framework.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions are typically employed to functionalize a pre-existing heterocyclic core. For the synthesis of pyrazolo[1,5-a]indole derivatives, a common strategy involves the initial synthesis of a halogenated intermediate, such as an iodo-substituted pyrazolo[1,5-a]indole. This intermediate can then undergo various palladium-mediated coupling reactions, including Suzuki, Stille, and Sonogashira reactions, to introduce a wide range of substituents.
This approach has been successfully applied to the analogous pyrazolo[1,5-a]-1,3,5-triazine system, where an 8-iodo derivative serves as a versatile precursor for generating diverse 8-substituted products. researchgate.net The application of this methodology allows for the late-stage diversification of the this compound scaffold, providing access to libraries of compounds with varied functionalities.
Selected Palladium-Catalyzed Reactions for Analogous Systems
| Coupling Reaction | Catalyst | Reactant | Product Functionality |
|---|---|---|---|
| Stille | Pd(PPh₃)₄ | Organostannane | Alkyl, Vinyl, Aryl |
| Suzuki | Pd(OAc)₂ / PPh₃ | Boronic Acid | Aryl, Heteroaryl |
Copper- and Gold-Catalyzed Approaches
Copper and gold catalysts offer unique reactivity for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed intramolecular N-arylation has been utilized to synthesize various 2- and/or 3-substituted derivatives of 4H-pyrazolo[1,5-a]indole. mdpi.com This method typically involves the cyclization of a suitably functionalized pyrazole precursor. A notable approach starts from 1,3-diketones and hydrazine, which react in a tandem sequence to form the pyrazole intermediate that subsequently undergoes copper-catalyzed cyclization to yield the final indole framework. mdpi.com
Gold catalysts are particularly effective at activating C-C multiple bonds, such as alkynes, toward nucleophilic attack. An efficient gold-catalyzed synthesis of the related pyrazolo[1,5-a]pyridines has been developed from pyrazole-substituted propargyl alcohols. researchgate.net This reaction proceeds via a 6-endo-dig cyclization, where an intramolecular C-N bond is formed regioselectively. This strategy demonstrates the potential for gold-catalyzed cycloisomerization reactions to construct the this compound ring system from acyclic precursors containing a pyrazole ring and a propargyl alcohol moiety.
Brønsted Acid Accelerated Oxidative Radical Annulation
While a specific Brønsted acid-accelerated oxidative radical annulation for this compound is not prominently documented, the principles of this methodology are applied in modern heterocyclic synthesis. Such a reaction would likely involve the generation of a radical species from an indole or pyrazole precursor, followed by an intramolecular cyclization (annulation) onto an adjacent aromatic ring. The Brønsted acid would serve to activate the substrate or a participating oxidant, while the oxidant facilitates the radical generation and subsequent aromatization of the newly formed ring. This advanced strategy allows for the construction of fused ring systems under conditions that are often milder than traditional condensation reactions.
Green Chemistry Methodologies in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of alternative energy sources, such as ultrasonic irradiation, is a key aspect of this approach.
Ultrasonic Irradiation Applications
The use of ultrasonic irradiation as an energy source can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique, known as sonochemistry, has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to the pyrazolo[1,5-a]indole core. researchgate.netbme.hu
In a typical application, the cyclocondensation reaction between a 3-aminopyrazole (B16455) and a β-enaminone or a similar 1,3-dielectrophile is carried out in a suitable solvent under ultrasonic irradiation. nih.govresearchgate.net The acoustic cavitation generated by the ultrasound waves creates localized high-pressure and high-temperature zones, which dramatically increases the reaction rate. This methodology avoids the need for prolonged heating, reduces energy consumption, and often simplifies the work-up procedure, making it an environmentally benign alternative for the synthesis of these heterocyclic systems. researchgate.netbme.hu
Comparison of Conventional vs. Ultrasonic Synthesis for Pyrazolo[1,5-a]pyrimidines
| Method | Reaction Time | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Conventional Heating | Several Hours | Reflux | Moderate to Good | bme.hu |
Synthesis of Analogues and Functionalized Derivatives
The synthesis of functionalized derivatives and analogues of this compound is crucial for developing new chemical entities. Advanced methodologies have been established to introduce diverse structural motifs and functional groups with high precision.
Strategies for Spirocyclopropane-Containing Pyrazoloindoles
A notable strategy for creating complex analogues involves the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. A specific method has been reported that proceeds through an alkylative dearomatization and subsequent intramolecular N-imination of an indole–O-(methylsulfonyl)oxime intermediate. nih.govresearchgate.net
The synthesis begins with tryptophol and 2-bromocyclopentanone. nih.gov These starting materials react in the presence of HBF₄·OEt₂ to yield 1,2,3,5,6,11-hexahydrocyclopenta researchgate.netnih.govoxepino[4,5-b]indole. nih.gov This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently bis-methanesulfonated. nih.gov The final key step involves heating the resulting indole–O-(methylsulfonyl)oxime with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov This triggers a cascade of double cyclization reactions, proposedly an alkylative dearomatization and an intramolecular N-imination, to form the target spirocyclopropane-containing 4H-pyrazolo[1,5-a]indole structures. nih.govmdpi.com This transformation efficiently constructs both the spirocyclopropane and the pyrazoloindole core in a single step. nih.gov
The reaction sequence provides the desired spirocyclic products in good to excellent yields, demonstrating a robust method for accessing these unique molecular architectures. researchgate.net
Table 1: Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles
| Compound | Alcohol Reagent | Yield (%) |
|---|---|---|
| 6a | Methanol | 84% |
| 6b | Ethanol | 81% |
| 6c | Propan-1-ol | 75% |
| 6d | Butan-1-ol | 78% |
| 6e | Pentan-1-ol | 67% |
Regioselective Functionalization Techniques (e.g., Halogenation via Hypervalent Iodine)
Regioselective functionalization allows for the precise modification of specific positions on the pyrazoloindole scaffold. One powerful technique is the direct C-H halogenation using hypervalent iodine(III) reagents, which offers a mild and environmentally friendly approach. rsc.org While extensively demonstrated on the related pyrazolo[1,5-a]pyrimidine (B1248293) core, the principles are applicable to other pyrazole-fused systems. rsc.orgorganic-chemistry.org
This method employs readily available potassium halide salts (e.g., KX, where X = I, Br, Cl) as the halogen source and a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) as the oxidant. rsc.org The reaction is often performed in water at ambient temperature, highlighting its green chemistry credentials. rsc.org The process is believed to proceed through an electrophilic substitution mechanism. rsc.org This technique has been successfully used for the C3-halogenation of pyrazolo[1,5-a]pyrimidines, affording the corresponding 3-halo derivatives in good to excellent yields. rsc.org A similar strategy involving a PhICl₂/NH₄SCN system has been used for the C-4 thiocyanation of pyrazole rings. springernature.com The high regioselectivity of these reactions is a key advantage, allowing for controlled functionalization without the need for complex protecting group strategies. rsc.orgspringernature.com
Table 2: Examples of Hypervalent Iodine-Mediated Functionalization of Pyrazole Systems
| Substrate Type | Reagents | Position Functionalized | Product Type | Yield Range |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | PIDA, KBr, H₂O | C3 | 3-Bromo derivative | ~88% |
| Pyrazolo[1,5-a]pyrimidine | PIDA, KI, H₂O | C3 | 3-Iodo derivative | Good to Excellent |
| 1-Phenyl-3,5-dimethylpyrazole | PhICl₂, NH₄SCN, Toluene | C4 | 4-Thiocyano derivative | ~87% |
| 1-Phenyl-3,5-dimethylpyrazole | PhICl₂, KSeCN, Toluene | C4 | 4-Selenocyano derivative | Good |
Diversification via Click Chemistry
Click chemistry provides a powerful tool for the diversification of complex molecules by joining molecular building blocks with high efficiency and selectivity. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. organic-chemistry.orgnih.gov This reaction is known for its reliability, broad scope, and tolerance of a wide variety of functional groups. organic-chemistry.org
For the this compound scaffold, a diversification strategy would involve introducing either an azide (B81097) or a terminal alkyne functionality onto the core structure. This functionalized pyrazoloindole could then be reacted with a library of complementary alkynes or azides, respectively, via CuAAC. This approach allows for the rapid generation of a large number of diverse analogues where different substituents are appended to the core via the triazole linker.
While direct application on the this compound is not extensively documented, the utility of this approach is well-established for other heterocyclic systems. For example, intramolecular azide-alkyne cycloadditions have been used to construct novel, complex heterocyclic scaffolds. rsc.org Furthermore, other forms of click reactions, such as the photo-induced coupling of acylsilanes with the N-H bond of indoles, demonstrate the potential for applying click-type reactions to this class of compounds. nih.gov The principles of click chemistry offer a modular and highly efficient strategy for exploring the structure-activity relationships of this compound derivatives.
Spectroscopic and Structural Elucidation of 4h Pyrazolo 1,5 a Indol 4 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy of 4H-pyrazolo[1,5-a]indole derivatives reveals characteristic signals for the aromatic and heterocyclic protons. For instance, in a spirocyclopropane-containing derivative, the protons of the two CH₂ groups connected to the indole (B1671886) moiety appear as two triplets centered at 3.23 and 3.96 ppm. mdpi.com The sole olefinic proton in a related cyclopentenone oxime moiety resonates between 7.53 and 7.70 ppm. mdpi.com
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. In a derivative of 4H-pyrazolo[1,5-a]indole, the β-carbon of an enone oxime shows a peak at 143.60 ppm. mdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related heterocyclic system, ¹³C resonances are unambiguously assigned using two-dimensional experiments and gated decoupled spectra, which also allow for the determination of one-bond and long-range ¹³C-¹H coupling constants. researchgate.net
Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly valuable for nitrogen-containing heterocycles like 4H-pyrazolo[1,5-a]indol-4-one. In a pyrano[2,3-c]pyrazol-4(2H)-one derivative, the ¹H-¹⁵N HMBC spectrum revealed a downfield ¹⁵N signal at δ -62.2 ppm, in addition to the "pyrrole-like" N-2 at δ -166.9 ppm and the "pyridine-like" N-1 at δ -117.1 ppm of the pyrazole (B372694) moiety. nih.gov This technique provides direct information about the electronic environment of the nitrogen atoms within the heterocyclic rings.
Below is an interactive table summarizing typical NMR data for a substituted 4H-Pyrazolo[1,5-a]indole derivative.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.70–7.53 | m | Olefinic H |
| ¹H | 7.36 | dt | Aromatic H |
| ¹H | 7.23–7.07 | m | Aromatic H |
| ¹H | 3.96 | t | -CH₂- |
| ¹H | 3.23 | t | -CH₂- |
| ¹³C | 168.37 | s | C=O |
| ¹³C | 143.60 | s | C=N |
| ¹³C | 135.05 | s | Aromatic C |
| ¹³C | 130.97 | s | Aromatic C |
| ¹³C | 128.60 | s | Aromatic C |
| ¹³C | 128.41 | s | Aromatic C |
| ¹³C | 122.50 | s | Aromatic C |
| ¹³C | 119.45 | s | Aromatic C |
| ¹³C | 118.61 | s | Aromatic C |
| ¹³C | 111.21 | s | Aromatic C |
| ¹³C | 110.40 | s | Aromatic C |
| ¹³C | 62.47 | s | -CH₂- |
| ¹³C | 29.97 | s | -CH₂- |
| ¹³C | 28.45 | s | -CH₂- |
| ¹³C | 25.25 | s | -CH₂- |
| ¹⁵N | -62.2 | Pyridine-like N | |
| ¹⁵N | -117.1 | Pyridine-like N (pyrazole) | |
| ¹⁵N | -166.9 | Pyrrole-like N (pyrazole) |
To definitively establish the connectivity and regiochemistry of the this compound core, advanced two-dimensional (2D) NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For instance, in the formation of a methylpyridinium iodide derivative of a related pyrazole system, distinct NOEs were observed between the methyl group protons and the neighboring pyridinium (B92312) protons, confirming their close spatial relationship. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, in a pyrano[2,3-c]pyrazol-4(2H)-one derivative, olefinic protons were distinguished based on their long-range ¹H-¹³C HMBC correlations with neighboring quaternary carbons. nih.gov The ¹H-¹⁵N HMBC experiment is also instrumental in assigning nitrogen resonances. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a compound's elemental composition. pnnl.govlongdom.org For newly synthesized 4H-pyrazolo[1,5-a]indole derivatives, HRMS is used to validate the proposed molecular formula. For example, the molecular formula of a spirocyclopropane-containing derivative was confirmed by HRMS, with a calculated mass of 257.1285 for [C₁₅H₁₆N₂O₂ + H⁺] and a found mass of 257.1283. mdpi.com This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of a 4H-pyrazolo[1,5-a]indole derivative would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks would include those for C=N stretching and C-H stretching of the aromatic and heterocyclic rings. For instance, in a related oxime derivative, the presence of the oxime functionality was confirmed by stretching vibration bands at 3572 cm⁻¹ (O-H), 1645 cm⁻¹ (C=N), and 922 cm⁻¹ (N-O). mdpi.com
The table below summarizes typical IR absorption frequencies for functional groups present in this compound and its derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | ~1700 |
| C=N | ~1650 |
| Aromatic C=C | ~1600, ~1475 |
| Aromatic C-H | ~3100-3000 |
| Alkyl C-H | ~3000-2850 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
While NMR and MS provide invaluable information about the connectivity and composition of a molecule, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly important for confirming the regiochemistry and stereochemistry of complex molecules. For pyrazolo[1,5-a]pyrimidine-7(4H)-ones, a related class of compounds, single-crystal X-ray diffraction was used to verify the tautomeric form present in the crystalline state. acs.org Similarly, for substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, X-ray diffraction of a single crystal confirmed the structure suggested by spectral characterization. mdpi.com Obtaining a single crystal suitable for X-ray analysis is a critical step in the complete structural elucidation of a new this compound derivative.
Advanced Research Applications of 4h Pyrazolo 1,5 a Indol 4 One and Its Derivatives
Medicinal Chemistry Scaffold Design and Structure-Activity Relationship (SAR) Studies
Current research literature does not provide specific studies on the 4H-Pyrazolo[1,5-a]indol-4-one scaffold as an inhibitor for the specified protein kinases. While related fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, have been extensively investigated for kinase inhibition, this activity has not been documented for the pyrazolo[1,5-a]indole core.
Derivatives of the pyrazolo[1,5-a]indole scaffold have been identified as a novel class of topoisomerase (topo) inhibitors. nih.govresearchgate.net Unlike "topo poisons" such as etoposide (B1684455) or camptothecin, which stabilize the enzyme-DNA cleavable complex, these compounds act as catalytic inhibitors. researchgate.net They inhibit the function of topoisomerases without causing a significant accumulation of DNA-topo cleavable complexes. researchgate.net
Studies have identified several derivatives with potent activity against either topoisomerase II (Topo II) or both topoisomerase I (Topo I) and Topo II. researchgate.net The compounds demonstrate DNA-intercalating activity, which affects the supercoil structure of DNA. researchgate.net Specific derivatives, designated GS-2, GS-3, and GS-4, were found to be strong inhibitors of Topo II, while GS-5 acts as a dual inhibitor of both Topo I and Topo II. researchgate.net The inhibitory activity of GS-5 against Topo I is attributed to the presence of a hydroxyl group at the C-6 position. researchgate.net
Band depletion analysis in living cells confirmed that these compounds target Topo I and/or Topo II, as they suppress the depletion of intracellular free enzymes typically caused by topo poisons. researchgate.net
| Compound | Target Enzyme(s) | IC50 (μM) | Mechanism |
|---|---|---|---|
| GS-2 | Topo II | 10-30 | Catalytic Inhibitor |
| GS-3 | Topo II | 10-30 | Catalytic Inhibitor |
| GS-4 | Topo II | 10-30 | Catalytic Inhibitor |
| GS-5 | Topo I and Topo II | ~10 (Topo I), 10-30 (Topo II) | Dual Catalytic Inhibitor |
There is no available research focused on this compound or its derivatives as inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ).
Exploratory studies into the antiviral or antimicrobial applications of the this compound scaffold have not been reported in the reviewed scientific literature.
The pyrazolo[1,5-a]indole scaffold is a foundation for derivatives with a broad spectrum of antitumor activities. nih.gov These compounds exhibit moderate to strong growth-inhibitory activity across various human cancer cell lines. researchgate.net
The primary mechanism for the cytotoxic activity of these derivatives involves the generation of intracellular reactive oxygen species (ROS). nih.gov In a study using the derivative GS-2 on breast cancer MDA-MB-231 cells, the compound caused a time- and dose-dependent increase in ROS levels. nih.gov This elevation in ROS leads to several downstream effects, including:
Inhibition of Topoisomerase Expression : The induced ROS appear to target and inhibit the expression of topoisomerases. nih.gov
DNA Damage : Increased ROS levels contribute to significant DNA damage. nih.gov
Apoptosis Induction : The cascade includes the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3, leading to programmed cell death. nih.gov
The apoptotic effects induced by GS-2 can be significantly attenuated by the use of an antioxidant, N-acetyl cysteine (NAC), confirming that ROS generation is a critical step in its antitumor mechanism. nih.gov
Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]indole derivatives have established key structural requirements for their anti-cancer activity. nih.gov The essential findings include:
N(1)-quaternarization : This modification is crucial for the compound's anticancer activity. nih.gov
2-Substituent : The size and polarity of the substituent at the 2-position significantly influence the in vitro activity. nih.gov
4-Substituent : The substituent at the 4-position has a minor impact on activity compared to the other factors. nih.gov
No studies documenting the use or investigation of this compound derivatives in the field of agrochemical research were identified.
Materials Science Applications of this compound and its Derivatives
The unique photophysical properties inherent in fused heterocyclic systems like pyrazolo[1,5-a]indoles suggest their potential utility in the realm of materials science. Research into structurally similar compounds, such as pyrazolo[1,5-a]pyrimidines, has revealed promising applications in optical and sensor technologies. nih.govnih.govthieme-connect.de While direct studies on this compound are limited, the broader class of pyrazole and indole-containing materials provides a strong basis for exploring their potential in advanced applications.
Integration into Polymeric Systems for Enhanced Properties
The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tailoring the optical, electronic, and thermal properties of the resulting materials. While specific research on the integration of this compound into polymeric systems is not extensively documented, the principles of polymer chemistry suggest that this class of compounds could be functionalized to enable polymerization.
Derivatives of this compound could be synthesized with reactive groups, such as vinyl, acrylate, or halide functionalities, which would allow them to act as monomers in various polymerization reactions. The resulting polymers could exhibit enhanced thermal stability, altered solubility, and, most notably, unique photoluminescent properties. The rigid and planar structure of the pyrazolo[1,5-a]indole core could contribute to the formation of polymers with interesting solid-state packing, which in turn would influence their bulk optical and electronic characteristics.
For instance, research on pyrazolo[1,5-a]pyrimidines has demonstrated that their incorporation into materials can lead to solid-state emitters with tunable fluorescence. nih.govresearchgate.netrsc.org This suggests that polymers containing the this compound scaffold could be developed for applications in organic light-emitting diodes (OLEDs), fluorescent coatings, and advanced optical components. The specific properties of such polymers would be highly dependent on the nature and position of substituents on the heterocyclic core.
Optical and Chemosensor Functionality Research
The field of optical and chemosensor technology represents a promising area for the application of this compound and its derivatives. The inherent fluorescence of many pyrazole and indole-containing compounds forms the basis for their use as sensors for a variety of analytes.
Research on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that these compounds can act as fluorescent probes with tunable photophysical properties. nih.govresearchgate.netrsc.org The absorption and emission wavelengths, as well as the quantum yields of these fluorophores, are sensitive to the electronic nature of substituents on the heterocyclic ring. nih.gov This tunability is a key feature for the design of specific chemosensors.
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives in THF
| Compound | Substituent at Position 7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 356 | 407 | 0.48 | nih.gov |
| 4d | Phenyl | 348 | 402 | 0.31 | nih.gov |
| 4e | 4-Methoxyphenyl | 360 | 411 | 0.62 | nih.gov |
Derivatives of this compound could be designed to act as chemosensors for various analytes, including metal ions and anions. The sensing mechanism would likely involve the interaction of the analyte with heteroatoms or specific functional groups on the pyrazolo[1,5-a]indole scaffold, leading to a detectable change in the compound's fluorescence (e.g., quenching or enhancement) or a colorimetric response.
For example, pyrazole-based sensors have been developed for the detection of cations such as Cr2+, Hg2+, Ni2+, and Co2+. mdpi.com The binding of these metal ions to the sensor molecule alters its electronic structure, resulting in a change in its photophysical properties. Similarly, indole-based chemosensors have been utilized for the detection of various ions.
Table 2: Sensing Applications of Pyridine Derivatives as Fluorescent Sensors
| Sensor Compound | Target Analyte | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Pyridine Derivative | Cr2+, Co2+, Cu2+ | Complexation | Change in fluorescence intensity | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine salts | Cyanide | - | - | thieme-connect.de |
Furthermore, the development of sensors for anions is an active area of research. unica.it Functionalized this compound derivatives could potentially be designed to selectively bind and signal the presence of environmentally or biologically important anions. The design of such sensors would involve the strategic placement of hydrogen-bond donors or other anion-binding motifs on the heterocyclic framework.
Future Research Directions and Emerging Trends in 4h Pyrazolo 1,5 a Indol 4 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 4H-pyrazolo[1,5-a]indol-4-one and its derivatives is increasingly focused on the principles of green and sustainable chemistry. While traditional multi-step syntheses have been established, emerging research is aimed at developing more efficient, atom-economical, and environmentally benign methodologies.
A recent novel approach involves a double cyclization of an indole-O-(methylsulfonyl)oxime, which proceeds through alkylative dearomatization and intramolecular N-imination to form complex spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles. mdpi.com This strategy highlights a trend towards creating complex molecular architectures in fewer steps from readily available starting materials.
Future research is expected to pivot towards:
Catalytic Methods: The development of transition-metal-catalyzed reactions (e.g., using palladium, copper, or rhodium) for C-H activation and cross-coupling reactions will likely play a significant role. These methods can offer novel pathways to functionalize the pyrazoloindole core with high selectivity and efficiency.
Multicomponent Reactions (MCRs): Designing one-pot MCRs is a highly sought-after goal. nih.govpreprints.org Such reactions, where three or more reactants combine in a single step to form the product, significantly reduce waste, time, and energy consumption compared to conventional linear syntheses. nih.gov
Eco-Friendly Reaction Conditions: A strong emphasis will be placed on using greener solvents (like water or PEG-400), employing solvent-free reaction conditions, and utilizing energy-efficient techniques such as microwave or ultrasound assistance. scielo.org.comdpi.comresearchgate.net These approaches align with the growing demand for sustainable chemical manufacturing. scielo.org.co
Photocatalysis: Visible-light-mediated photocatalysis is another promising avenue, offering mild reaction conditions and unique reactivity patterns for constructing and modifying the heterocyclic scaffold.
These advancements will not only make the synthesis of these compounds more practical and scalable but also open doors to novel structural analogs that are currently difficult to access.
Exploration of Diverse Biological Target Interactions and Mechanistic Pathways
While the full biological potential of the this compound core is still being uncovered, preliminary studies and research on analogous fused-pyrazole systems suggest a wide range of promising therapeutic applications. Future work will concentrate on systematically screening these compounds against diverse biological targets and elucidating their mechanisms of action.
A key emerging area of interest is in oncology. For instance, newly synthesized spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles are being investigated for their potential as topoisomerase-I inhibitors, a well-established target for cancer therapy. mdpi.com The broader family of pyrazole-containing heterocycles has demonstrated significant activity against various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. mdpi.comnih.govnih.govresearchgate.net This suggests that derivatives of this compound could be developed as potent and selective kinase inhibitors. mdpi.comnih.govnih.govresearchgate.net
Future research directions will likely include:
Kinase Inhibition Profiling: Extensive screening against panels of kinases (e.g., CDKs, PI3K, AKT, mTOR) to identify selective inhibitors for targeted cancer therapy. nih.govmdpi.com
Neurodegenerative Diseases: Exploration of activity against targets relevant to neuroinflammation and neurodegenerative disorders, such as apoptosis signal-regulating kinase 1 (ASK1). mdpi.com
Infectious Diseases: Evaluation of antitubercular and antimicrobial properties, an area where related pyrazolo[1,5-a]pyrimidines have shown promise. acs.org
A systematic approach to understanding these interactions will be crucial for translating the chemical novelty of this scaffold into tangible therapeutic benefits.
| Target Class | Specific Target Example | Potential Therapeutic Area | Reference Scaffold |
|---|---|---|---|
| Enzymes (Topoisomerases) | Topoisomerase-I | Oncology | Spiro-pyrazolo[1,5-a]indole |
| Protein Kinases | PI3Kδ, JAK2, CDKs, PLK1, ASK1, AKT, mTOR | Oncology, Inflammation | Pyrazolo[1,5-a]pyrimidine (B1248293), Pyrazolo[4,3-h]quinazoline |
| Enzymes (Antitubercular) | Mycobacterium tuberculosis pathways | Infectious Disease (Tuberculosis) | Pyrazolo[1,5-a]pyrimidin-7(4H)-one |
| Cell Cycle Proteins | Cyclin-Dependent Kinases (CDKs) | Oncology | Pyrazolo[4,3-h]quinazolines |
Advanced Characterization for Deeper Structural and Electronic Understanding
A fundamental understanding of the relationship between a molecule's three-dimensional structure and its electronic properties is paramount for rational drug design. Future research will increasingly rely on a combination of sophisticated experimental and computational techniques to characterize this compound derivatives with high precision.
Experimental Techniques:
Single-Crystal X-ray Diffraction: This technique remains the gold standard for unambiguously determining the solid-state structure of molecules. nih.govresearchgate.netmdpi.com It provides precise data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which are critical for understanding crystal packing and for validating computational models. acs.orgnih.gov
Advanced NMR Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) will be essential for confirming structural assignments and elucidating the conformation of molecules in solution. mdpi.com
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are becoming indispensable for gaining insight into the electronic nature of these compounds. researchgate.netnih.govnih.govresearchgate.net These studies can predict optimized molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts to complement experimental data. researchgate.netnih.gov Furthermore, DFT is used to calculate key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP mapping is a powerful tool for visualizing the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This information is invaluable for predicting how a molecule will interact with biological receptors. nih.gov
By integrating these advanced methods, researchers can build comprehensive structure-property relationship models, guiding the design of next-generation compounds with enhanced activity and specificity.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process, and their application to the this compound scaffold is an exciting future direction. harvard.edu These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle. harvard.edunih.govfrontiersin.orgnih.gov
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build robust QSAR models that correlate the structural features of this compound derivatives with their biological activities. nih.govfrontiersin.org These predictive models can rapidly screen virtual libraries of thousands of compounds to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing chemical structures to design entirely new this compound analogs with desired properties (e.g., high potency, low toxicity). harvard.edu
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in development. acs.org AI/ML models can be trained to predict these pharmacokinetic profiles early in the discovery phase, helping to identify compounds with a higher probability of success in clinical trials. acs.org
Synthesis Prediction: AI tools are also being developed to assist in synthetic planning by predicting viable reaction pathways and optimizing reaction conditions for target molecules.
By integrating AI and ML with traditional medicinal chemistry and advanced characterization techniques, researchers can navigate the complex chemical space of this compound more intelligently and efficiently, unlocking its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
